Etretinate-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

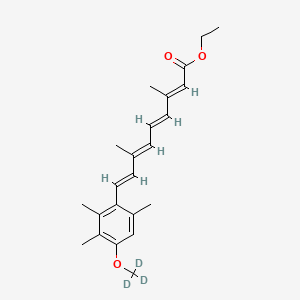

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMNCQVAMBCHCO-ISBRFZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Etretinate-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Etretinate-d3, a deuterated analog of the second-generation retinoid, etretinate. This document outlines a plausible and scientifically sound synthetic strategy based on established organic chemistry principles, alongside detailed purification protocols and analytical characterization methods. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism in the preparation of high-purity this compound for investigational use.

Introduction

Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis.[1] Its deuterated analog, this compound, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, is a valuable tool in metabolic studies. The deuterium labeling provides a distinct mass signature that allows for the differentiation of the parent drug from its metabolites in complex biological matrices, aiding in pharmacokinetic and pharmacodynamic investigations. This guide details a robust methodology for the synthesis and purification of this compound.

Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach, culminating in the formation of the polyene chain via a Horner-Wadsworth-Emmons (HWE) reaction. This strategy offers high stereoselectivity, favoring the desired all-trans isomer. The deuterium label is introduced early in the synthesis through the preparation of a deuterated aromatic precursor.

The overall synthetic workflow can be visualized as follows:

Synthesis of 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde (3)

The key deuterated intermediate is the aromatic aldehyde. Its synthesis begins with the formylation of 2,3,6-trimethylphenol, followed by O-alkylation with a deuterated methyl source.

Step 1: Formylation of 2,3,6-Trimethylphenol (1) to 4-Hydroxy-2,3,5-trimethylbenzaldehyde (2)

A common method for the ortho-formylation of phenols is the Duff reaction or a similar ortho-selective formylation.

-

Experimental Protocol:

-

To a solution of 2,3,6-trimethylphenol (1 eq.) in a suitable solvent such as dichloromethane, add a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl4) at low temperature (-10 °C).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-2,3,5-trimethylbenzaldehyde (2).

-

Step 2: O-Alkylation with Deuterated Methyl Iodide to yield 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde (3)

The deuterium label is introduced by reacting the phenolic hydroxyl group with deuterated methyl iodide.[2]

-

Experimental Protocol:

-

Dissolve 4-hydroxy-2,3,5-trimethylbenzaldehyde (2) (1 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a suitable base, for example, potassium carbonate (K2CO3) (1.5 eq.), to the solution.

-

Add deuterated methyl iodide (CD3I) (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

After completion, add water to the reaction mixture and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain 4-(methoxy-d3)-2,3,6-trimethylbenzaldehyde (3).

-

Synthesis of the Side-Chain Phosphonate

A suitable C6-phosphonate ester is required for the HWE reaction.

-

Experimental Protocol (Example):

-

React 3-methyl-2-buten-1-ol with PBr3 to form the corresponding bromide.

-

Displace the bromide with the anion of diethyl phosphite (Arbuzov reaction) to yield the diethyl phosphonate.

-

Further functional group manipulations would be required to generate the specific phosphonate needed for the full side chain.

-

Horner-Wadsworth-Emmons (HWE) Reaction

The final carbon skeleton of this compound is assembled via the HWE reaction, which couples the deuterated aromatic aldehyde with the side-chain phosphonate ylide.

-

Experimental Protocol:

-

Dissolve the C6-phosphonate ester (1.1 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise to generate the phosphonate ylide.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of 4-(methoxy-d3)-2,3,6-trimethylbenzaldehyde (3) (1 eq.) in THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product is a mixture of E/Z isomers and should be purified as described in the following section.

-

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for research purposes. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective first step to remove major impurities and enrich the desired all-trans isomer.[3][4]

-

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystalline product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

| Parameter | Condition |

| Solvent System | Ethanol or Ethyl Acetate/Hexane |

| Temperature | Dissolve at boiling point, cool to 0-5 °C |

| Expected Yield | 60-80% (after recrystallization) |

| Expected Purity | >95% (all-trans isomer) |

Table 1: Typical Recrystallization Parameters for Etretinate

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound (>99%), preparative HPLC is the method of choice.[5]

-

Experimental Protocol:

-

Dissolve the recrystallized this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of the mobile phase components).

-

Inject the sample onto a preparative reverse-phase C18 column.

-

Elute the compound using an isocratic or gradient mobile phase system. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Monitor the elution profile using a UV detector at the appropriate wavelength for etretinate (around 350 nm).

-

Collect the fractions corresponding to the main peak of the all-trans-Etretinate-d3.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final high-purity product.

-

| Parameter | Condition |

| Column | Preparative Reverse-Phase C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 90:10 v/v) + 0.1% Formic Acid |

| Flow Rate | 10-20 mL/min |

| Detection | UV at 350 nm |

| Expected Purity | >99% |

Table 2: Suggested Preparative HPLC Conditions for this compound

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum will show the absence of the methoxy proton signal (around 3.8 ppm) and the presence of all other characteristic signals for the etretinate skeleton. The ¹³C NMR spectrum will show a characteristic signal for the deuterated methoxy carbon, which will be a multiplet due to carbon-deuterium coupling.

Mass Spectrometry (MS)

Mass spectrometry will confirm the incorporation of the three deuterium atoms. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to unlabeled etretinate (C23H30O3, MW: 354.48). High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.

| Technique | Expected Result for this compound |

| ¹H NMR | Absence of methoxy singlet (~3.8 ppm), presence of other etretinate signals. |

| ¹³C NMR | Multiplet for the -OCD3 carbon. |

| Mass Spec (EI/ESI) | [M]+ or [M+H]+ at m/z ~357.5 |

| HRMS | Calculated exact mass for C23H27D3O3 |

Table 3: Summary of Expected Analytical Data for this compound

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route, utilizing a Horner-Wadsworth-Emmons reaction with a pre-deuterated aromatic aldehyde, is a reliable method for obtaining the target compound. The purification protocols, combining recrystallization and preparative HPLC, are designed to yield a final product of high purity suitable for demanding research applications. The analytical methods described will ensure the structural integrity and isotopic enrichment of the synthesized this compound. Researchers following these guidelines should be able to successfully prepare this valuable tool for their metabolic and pharmacokinetic studies.

References

An In-depth Technical Guide on the Mechanism of Action of Etretinate and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etretinate, a second-generation aromatic retinoid, has historically been used for the treatment of severe psoriasis. Its therapeutic effects are mediated through its active metabolite, acitretin, which modulates gene expression by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the normalization of epidermal proliferation and differentiation and exerts anti-inflammatory effects. Despite its efficacy, etretinate's clinical use has been limited by its long half-life and significant teratogenic potential. The development of a deuterated analog of etretinate or acitretin presents a theoretical opportunity to improve its pharmacokinetic profile, potentially reducing dosing frequency and improving its safety profile. This technical guide provides a comprehensive overview of the mechanism of action of etretinate, summarizes key quantitative data, details relevant experimental protocols, and explores the potential impact of deuteration.

Introduction to Etretinate

Etretinate is a synthetic retinoid, a class of compounds structurally related to vitamin A.[1] It was developed to treat severe, recalcitrant psoriasis and other disorders of keratinization.[1][2] Etretinate itself is a prodrug that undergoes first-pass metabolism in the liver to its active form, acitretin.[3][4] Acitretin is responsible for the majority of the pharmacological effects observed with etretinate administration.[2][5][6]

Mechanism of Action of Etretinate and Acitretin

The primary mechanism of action of etretinate, through its active metabolite acitretin, involves the regulation of gene transcription by binding to and activating nuclear retinoid receptors.[7][8]

Nuclear Retinoid Receptors: RARs and RXRs

Retinoids exert their effects by binding to two families of nuclear receptors:

-

Retinoic Acid Receptors (RARs): There are three subtypes of RARs: RARα, RARβ, and RARγ.

-

Retinoid X Receptors (RXRs): There are also three subtypes of RXRs: RXRα, RXRβ, and RXRγ.

These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[8] This binding modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[2][7]

Signaling Pathway

The binding of acitretin to the RAR subunit of the RAR-RXR heterodimer induces a conformational change in the receptor complex. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.

Cellular Effects

The modulation of gene expression by acitretin results in several key cellular effects that contribute to its therapeutic efficacy in psoriasis:

-

Inhibition of Keratinocyte Proliferation: Acitretin slows down the excessive proliferation of keratinocytes, a hallmark of psoriasis.[2][5]

-

Normalization of Epidermal Differentiation: It promotes the normal differentiation of epidermal cells, helping to restore a healthy skin barrier.[1][7]

-

Anti-inflammatory Effects: Acitretin has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the infiltration of inflammatory cells into the skin.[5][7]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Etretinate and Acitretin

| Parameter | Etretinate | Acitretin | Reference(s) |

| Active Form | Metabolized to Acitretin | Acitretin | [3][4] |

| Bioavailability | ~60% (with food) | ~60% (with food) | [5][6] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | ~1.9 hours | [5][9] |

| Protein Binding | >99% (lipoproteins) | >99.9% (albumin) | [3][6] |

| Elimination Half-life (t½) | ~120 days (after long-term therapy) | ~50-60 hours | [5][9][10] |

| Metabolism | First-pass metabolism to acitretin | Isomerization to 13-cis-acitretin and further metabolism | [3][6] |

| Excretion | Feces and urine | Feces (34-54%) and urine (16-53%) | [11] |

Table 2: Effects of Etretinate/Acitretin on Keratinocyte Proliferation and Cytokine Expression

| Parameter | Effect | Method | Reference(s) |

| Keratinocyte Proliferation | Inhibition of excessive proliferation | In vitro cell culture, clinical studies | [2][5] |

| Epidermal Differentiation | Normalization | Clinical studies | [1][7] |

| Pro-inflammatory Cytokines (e.g., IL-6, MRP-8, IFN-γ) | Decreased expression | In vitro studies, clinical studies | [8] |

Deuterated Analog of Etretinate/Acitretin

To date, there is no publicly available information on the development or clinical testing of a deuterated analog of etretinate or acitretin. However, based on the principles of deuteration in drug development, we can hypothesize the potential effects.

The Principle of Deuteration

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to the "kinetic isotope effect," where metabolic processes that involve the cleavage of a C-H bond are slowed down when hydrogen is replaced with deuterium.[12][13]

Potential Effects of Deuterating Acitretin

Deuteration of acitretin could potentially alter its pharmacokinetic profile. The sites of deuteration would be critical in determining the extent of this effect.

Table 3: Hypothetical Comparison of Acitretin and a Deuterated Analog

| Parameter | Acitretin | Deuterated Acitretin (Hypothetical) | Rationale |

| Metabolism Rate | Standard | Slower | Kinetic Isotope Effect |

| Elimination Half-life (t½) | ~50-60 hours | Longer | Reduced metabolic clearance |

| Dosing Frequency | Daily | Potentially less frequent | Longer duration of therapeutic levels |

| Side Effect Profile | Dose-dependent | Potentially improved | Lower peak concentrations or altered metabolite profile |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of etretinate and its analogs.

Radioligand Binding Assay for RAR/RXR

This assay is used to determine the binding affinity of a compound for the retinoid receptors.

References

- 1. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Acitretin : A Review of its Pharmacology and Therapeutic Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Etretinate? [synapse.patsnap.com]

- 8. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of the retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. cot.food.gov.uk [cot.food.gov.uk]

- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Etretinate-d3

This document provides a comprehensive technical overview of Etretinate-d3, a deuterated analog of Etretinate. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's properties, analytical methodologies, and mechanism of action.

Compound Identification

This compound is the isotopically labeled version of Etretinate, a second-generation synthetic aromatic retinoid. The deuterium labeling makes it a valuable internal standard for quantitative analysis of Etretinate and its active metabolite, acitretin, in biological matrices using mass spectrometry.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1185237-13-1[1][2] |

| Synonyms | (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester, Tigason-d3, Tegison-d3[2] |

| Unlabeled CAS No. | 54350-48-0[1][3][4] |

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for handling, storage, and experimental design.

| Property | Value |

| Molecular Formula | C₂₃H₂₇D₃O₃[1] |

| Molecular Weight | 357.5 g/mol [1] |

| Physical Form | Solid[2] |

| Appearance | Light Yellow to Light Green[2] |

| Melting Point | 98-99°C[2] |

| Solubility | Slightly soluble in Chloroform and Methanol[2] |

| Storage Conditions | -20°C, Amber Vial, Under Inert Atmosphere[2] |

Mechanism of Action

Etretinate is a prodrug that is metabolized to its pharmacologically active form, acitretin. Like other retinoids, its mechanism of action involves the regulation of gene expression, leading to the normalization of cell growth, differentiation, and inflammation, particularly in skin cells.[5][6]

The primary mechanism involves the binding of its active metabolite, acitretin, to nuclear receptors:

Upon binding, these receptor-ligand complexes modulate the expression of genes that control epidermal proliferation and differentiation.[5] Additionally, Etretinate and its metabolite exhibit anti-inflammatory effects by suppressing pathways induced by cytokines like TNF-α and IFN-γ.[5][8]

Caption: Mechanism of action for Etretinate and its active metabolite, Acitretin.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of acitretin or etretinate in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Below is a generalized protocol for such an application.

Objective: To quantify Etretinate in human plasma using LC-MS/MS with this compound as an internal standard.

Methodology:

-

Sample Preparation (Protein Precipitation & LLE):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Perform a liquid-liquid extraction (LLE) by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography System: HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from 70% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Etretinate and this compound.

-

Etretinate: [Hypothetical m/z transition]

-

This compound: [Hypothetical m/z transition + 3 Da]

-

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio (Etretinate / this compound) against the concentration of the calibration standards.

-

Determine the concentration of Etretinate in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: General experimental workflow for quantification using this compound.

References

- 1. This compound | TRC-E938002-10MG | LGC Standards [lgcstandards.com]

- 2. This compound | 1185237-13-1 [amp.chemicalbook.com]

- 3. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. What is Etretinate used for? [synapse.patsnap.com]

- 6. Etretinate. A review of its pharmacological properties and therapeutic efficacy in psoriasis and other skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

The Kinetic Isotope Effect in Action: A Technical Guide to the Pharmacology and Toxicology of Deuterated Retinoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated retinoids represent a novel therapeutic strategy aimed at improving the pharmacokinetic and safety profiles of existing retinoid-based drugs. By selectively replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, the metabolic stability of these compounds can be enhanced. This modification, known as the kinetic isotope effect, can lead to reduced rates of metabolism, prolonged half-life, and altered metabolite profiles, potentially resulting in improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the pharmacology and toxicology of key deuterated retinoids, with a focus on gildeuretinol (a deuterated form of vitamin A), deuterated fenretinide, and deuterated retinoic acid. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Deuterated Retinoids

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their therapeutic applications are widespread, ranging from acne treatment to cancer therapy. However, the clinical use of retinoids can be limited by their pharmacokinetic properties and associated toxicities.

Deuteration, the substitution of hydrogen with deuterium, offers a promising approach to modulate the metabolic fate of retinoids. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can slow down drug metabolism, particularly if the C-H bond is broken in the rate-determining step of a metabolic pathway. The primary goals of deuterating retinoids are:

-

To enhance metabolic stability: This can lead to a longer half-life and increased drug exposure.

-

To reduce the formation of toxic metabolites: By altering metabolic pathways, the generation of harmful byproducts can be minimized.

-

To improve the therapeutic index: A more favorable balance between efficacy and toxicity can be achieved.

Pharmacology of Deuterated Retinoids

Gildeuretinol (ALK-001): A Deuterated Vitamin A for Stargardt Disease

Gildeuretinol (formerly ALK-001) is a deuterated form of vitamin A in which three hydrogen atoms on the C20 methyl group of retinol have been replaced with deuterium (C20-D3-vitamin A). It is being developed for the treatment of Stargardt disease, a genetic eye disorder characterized by the accumulation of toxic vitamin A dimers, such as N-retinylidene-N-retinylethanolamine (A2E), in the retina.[1]

Mechanism of Action: The primary mechanism of action of gildeuretinol is to slow down the dimerization of vitamin A in the visual cycle.[2][3][4][5] The deuteration at the C20 position is not believed to interfere with the normal visual cycle or gene transcription regulated by retinoid receptors.[1] By reducing the rate of vitamin A dimerization, gildeuretinol decreases the formation of A2E and other toxic byproducts that contribute to retinal degeneration in Stargardt disease.[2][3][4][5]

Pharmacokinetics: A Phase 1 study in healthy adults showed that daily oral administration of gildeuretinol acetate effectively replaces plasma retinol with gildeuretinol in a dose- and time-dependent manner. After four weeks, the highest dose cohort (14 mg/day) showed an average of 79% of total plasma vitamin A was in the form of gildeuretinol.[6] The combined plasma levels of gildeuretinol and retinol remained within normal physiological ranges, suggesting homeostatic control is maintained.[6]

Efficacy: Clinical trials (TEASE-1, TEASE-2, TEASE-3, and SAGA) have demonstrated the potential of gildeuretinol to slow the progression of retinal atrophy in patients with Stargardt disease and geographic atrophy.[2][3][7] The TEASE-1 study showed a statistically significant 21% reduction in the growth rate of atrophic lesions in Stargardt disease patients treated with gildeuretinol compared to placebo.[3] The SAGA study in patients with geographic atrophy showed a meaningful trend in the reduction of lesion growth rate.[2][4]

Deuterated Fenretinide

Fenretinide, a synthetic retinoid, has been investigated for its anticancer properties. Deuterated versions of fenretinide have been synthesized for use as internal standards in pharmacokinetic studies.[8] While the primary rationale for deuterating fenretinide for therapeutic purposes would be to improve its pharmacokinetic profile and reduce toxicity, there is limited publicly available data on the pharmacology of deuterated fenretinide as a therapeutic agent itself. Preclinical studies with non-deuterated fenretinide have been hampered by its low bioavailability.[9][10][11] Deuteration could potentially address this limitation by slowing its metabolism.

Deuterated Retinoic Acid

Toxicology of Deuterated Retinoids

The toxicological profile of retinoids, often referred to as hypervitaminosis A, includes effects on the skin, liver, lipids, and bone.[12] A major concern with systemic retinoid use is teratogenicity.[13] The toxicological evaluation of deuterated retinoids is crucial to ensure that the modification does not introduce new toxicities and ideally reduces the known adverse effects of the parent compounds.

Gildeuretinol

Clinical trials of gildeuretinol have consistently reported a favorable safety profile.[2][4] In a Phase 1 study with healthy adults, daily oral doses up to 14 mg for 28 days were well-tolerated with no serious adverse events reported.[6] Importantly, gildeuretinol does not appear to disrupt the normal visual cycle, avoiding side effects like delayed dark adaptation that can be associated with other drugs that modulate the visual cycle.[14]

Deuterated Fenretinide and Retinoic Acid

Specific toxicology data for deuterated fenretinide and deuterated retinoic acid, particularly comparative studies with their non-deuterated counterparts, are scarce in the published literature. The safety data sheets for commercially available deuterated retinoic acid indicate that it should be handled with the same precautions as the non-deuterated compound, with potential for skin and eye irritation.[15] The oral LD50 of non-deuterated all-trans-retinoic acid in rats is reported to be 2000 mg/kg.[15] It is anticipated that deuteration would not significantly alter the acute toxicity profile but may affect chronic toxicity due to altered metabolism and accumulation.

Data Presentation

Table 1: Summary of Gildeuretinol Clinical Trial Efficacy Data

| Clinical Trial | Indication | Key Efficacy Endpoint | Result | Citation(s) |

| TEASE-1 | Stargardt Disease | Reduction in the growth rate of retinal atrophic lesions | 21% reduction vs. placebo (p<0.001) | [3] |

| TEASE-2 | Stargardt Disease | Reduction in disease progression | 28% reduction vs. placebo (p=0.2, not statistically significant) | [6] |

| SAGA | Geographic Atrophy | Reduction in GA lesion growth rate at 24 months | 13.4% reduction vs. placebo (p=0.075) | [4] |

| SAGA | Geographic Atrophy | Reduction in loss of low luminance visual acuity at 24 months | 4.4 fewer letters lost vs. placebo (p=0.031) | [4][7] |

Table 2: Pharmacokinetic Parameters of Gildeuretinol in Healthy Adults (Phase 1 Study)

| Dose (mg/day) | Duration | Average Plasma Retinol at Baseline (ng/mL) | Average Percentage of Gildeuretinol of Total Vitamin A at 4 Weeks |

| 2 | 28 days | 419 - 576 | Dose-dependent increase |

| 3.5 | 28 days | 419 - 576 | Dose-dependent increase |

| 5 | 28 days | 419 - 576 | Dose-dependent increase |

| 7 | 28 days | 419 - 576 | Dose-dependent increase |

| 10 | 28 days | 419 - 576 | Dose-dependent increase |

| 14 | 28 days | 419 - 576 | 79% |

Note: Specific Cmax, T1/2, and AUC values for gildeuretinol are not detailed in the provided search results.

Table 3: Comparative Toxicology of All-trans-Retinoic Acid (Non-deuterated)

| Parameter | Species | Value | Citation(s) |

| LD50 (Oral) | Rat | 2000 mg/kg | [15] |

| Minimal Teratogenic Dose (Oral) | Various animal models | 2.5 - 10 mg/kg | [13] |

Experimental Protocols

Synthesis of Deuterated Retinoids

5.1.1. General Method for the Synthesis of Deuterated Retinoic Acid (Conceptual)

A general method for synthesizing deuterated retinoic acid can be adapted from established synthetic routes for non-deuterated retinoic acid, such as the Wittig or Horner-Wadsworth-Emmons reactions.[6][16] Deuterium can be introduced at specific positions by using deuterated starting materials or reagents. For example, to synthesize C20-deuterated retinoic acid, a deuterated phosphonium ylide could be used in a Wittig reaction with a suitable retinaldehyde precursor.

-

Step 1: Preparation of a Deuterated Building Block. For example, deuterated isobutyraldehyde can be used as a starting material to introduce deuterium at the C20 position.

-

Step 2: Chain Elongation. A series of reactions, such as aldol condensations and Wittig-type reactions, are used to build the polyene chain of the retinoid.

-

Step 3: Formation of the Carboxylic Acid. The terminal aldehyde or ester group is oxidized to a carboxylic acid to yield the final deuterated retinoic acid.

-

Step 4: Purification. The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC.[4]

5.1.2. Synthesis of Deuterated-(C9)-11-cis-Retinal (Conceptual Workflow)

The synthesis of deuterated-(C9)-11-cis-retinal has been described and involves a multi-step process starting from β-ionone.[16]

Conceptual workflow for the synthesis of deuterated-(C9)-11-cis-retinal.

In Vitro Assay: Retinoic Acid Receptor (RAR) Transactivation Assay

This assay is used to determine the ability of a compound to activate RARs and induce gene transcription. A common method is a reporter gene assay.

-

Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa) is used.

-

Plasmids:

-

An expression vector for the specific RAR isotype (e.g., RARα, RARβ, or RARγ).

-

An expression vector for RXRα (as RARs function as heterodimers with RXRs).

-

A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

-

-

Protocol:

-

Transfection: Cells are co-transfected with the RAR, RXR, and RARE-luciferase plasmids.

-

Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (deuterated or non-deuterated retinoid) or a known RAR agonist (e.g., all-trans-retinoic acid) as a positive control.

-

Incubation: Cells are incubated for a sufficient time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

-

Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected β-galactosidase or total protein concentration) to account for variations in transfection efficiency and cell number. The results are expressed as fold induction over the vehicle-treated control.

-

In Vivo Toxicology: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a test substance for 28 days.[9]

-

Test Animals: Typically, a rodent species (e.g., Sprague-Dawley rats) is used. Both males and females are included.

-

Dose Groups: At least three dose levels of the deuterated retinoid and a vehicle control group are used. A high dose is chosen to induce some toxicity but not mortality, a low dose that is expected to be a no-observed-adverse-effect-level (NOAEL), and an intermediate dose.

-

Administration: The test substance is administered orally by gavage once daily for 28 consecutive days.

-

Observations:

-

Clinical Signs: Animals are observed daily for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.

-

Gross Pathology and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

-

Data Analysis: The data from the treated groups are compared to the control group to identify any dose-related adverse effects and to determine the NOAEL.

Signaling Pathways and Experimental Workflows

Gildeuretinol Mechanism of Action in the Visual Cycle

The following diagram illustrates how gildeuretinol (C20-D3-Vitamin A) is thought to work in the visual cycle to reduce the formation of the toxic byproduct A2E.

Gildeuretinol's role in mitigating A2E formation within the visual cycle.

General Retinoid Signaling Pathway

Deuterated retinoids that are analogues of retinoic acid are expected to exert their effects through the classical retinoid signaling pathway involving retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

General signaling pathway for deuterated retinoids via RAR/RXR activation.

Experimental Workflow for In Vivo Toxicology Study

The following diagram outlines a typical workflow for a repeated dose oral toxicity study.

Workflow for a 28-day repeated dose oral toxicity study.

Conclusion

Deuterated retinoids, particularly gildeuretinol, have demonstrated significant therapeutic potential by leveraging the kinetic isotope effect to improve the safety and efficacy of retinoid-based therapies. The clinical data for gildeuretinol in Stargardt disease and geographic atrophy are promising, showcasing a favorable safety profile and a reduction in disease progression. While comprehensive comparative data for other deuterated retinoids like fenretinide and retinoic acid are still emerging, the underlying principle of enhancing metabolic stability holds considerable promise for future drug development. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profiles of a broader range of deuterated retinoids and to explore their therapeutic applications in various diseases. This technical guide provides a foundational understanding of the current landscape of deuterated retinoids and serves as a resource for researchers and drug development professionals in this exciting field.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. alkeuspharma.com [alkeuspharma.com]

- 3. Topline Results from Alkeus Pharmaceuticals’ Study of Oral Gildeuretinol Demonstrate Significant Trend in Slowing GA Progression and Visual Function Improvement - BioSpace [biospace.com]

- 4. DSpace [dr.lib.iastate.edu]

- 5. Topline Results from Alkeus Pharmaceuticals’ Study of Oral [globenewswire.com]

- 6. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]

- 7. Alkeus Pharmaceuticals’ study results from Gildeuretinol shows significant trend in slowing geographic atrophy [pharmabiz.com]

- 8. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. researchgate.net [researchgate.net]

- 13. Tretinoin: a review of the nonclinical developmental toxicology experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. fishersci.com [fishersci.com]

- 16. repository.fit.edu [repository.fit.edu]

Navigating the Analytical Landscape of Etretinate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical parameters, experimental protocols, and quality control workflows relevant to Etretinate-d3. Designed for researchers, scientists, and drug development professionals, this document offers a structured approach to understanding and verifying the quality and characteristics of this deuterated retinoid analogue.

Certificate of Analysis: Key Parameters for this compound

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following table summarizes the essential parameters and typical specifications.

| Parameter | Test Method | Specification |

| Appearance | Visual Inspection | Light Yellow to Light Green Solid |

| Identity | 1H NMR | Conforms to the structure of this compound |

| Mass Spectrometry (MS) | Conforms to the expected mass [M+H]+ | |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% deuterated forms (d1-d3)[1] |

| Molecular Formula | - | C23H27D3O3 |

| Molecular Weight | - | 357.5 g/mol |

| Solubility | Visual Inspection | Soluble in Chloroform and Methanol (Slightly) |

| CAS Number | - | 1185237-13-1 |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the protocols for the key analytical techniques cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for the analysis of Etretinate and related retinoids.[2][3]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, butanol, and a buffer solution (e.g., K2HPO4). A typical starting point could be a gradient or isocratic elution with a composition optimized for the separation of this compound from its potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (solvent) to ensure no interfering peaks are present.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate the peak areas.

-

-

Calculation of Purity:

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight and isotopic distribution of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An Agilent 6460 QqQ-MS or similar instrument can be used.[4]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Procedure:

-

Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis:

-

Identity: Confirm the presence of the protonated molecular ion [M+H]+ at the expected m/z value (approximately 358.5).

-

Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to confirm the incorporation of deuterium atoms. The relative intensities of the M, M+1, M+2, and M+3 peaks will indicate the percentage of d0, d1, d2, and d3 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

1H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the proton signals.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent in which the sample is soluble.

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.

-

Procedure:

-

Acquire a one-dimensional 1H NMR spectrum.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

-

Data Analysis: Compare the obtained spectrum with a reference spectrum of Etretinate or the expected chemical shifts for the non-deuterated protons in the molecule. The absence or significant reduction of the signal corresponding to the methoxy group protons will confirm the deuteration at that position.

Visualizing Workflows and Pathways

To further aid in the understanding of the analytical process and the biological context of retinoids, the following diagrams are provided.

Caption: Logical workflow for generating a Certificate of Analysis.

Caption: Simplified retinoid signaling pathway.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pure.skku.edu [pure.skku.edu]

- 3. A fully validated HPLC method for the simultaneous determination of acitretin and etretinate in plasma and its application to a pharmacokinetic study in healthy Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Etretinate in Human Plasma by LC-MS/MS using Etretinate-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etretinate is a second-generation retinoid that has been used in the treatment of severe psoriasis. Due to its high lipophilicity and long elimination half-life, monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of etretinate in human plasma. The use of a stable isotope-labeled internal standard, Etretinate-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

This method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The protocol has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Experimental Protocol

Materials and Reagents

-

Etretinate analytical standard

-

This compound internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (K2EDTA as anticoagulant)

-

Polypropylene microcentrifuge tubes (1.5 mL)

-

96-well collection plates

Stock and Working Solutions

-

Etretinate Stock Solution (1 mg/mL): Accurately weigh and dissolve etretinate in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the etretinate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a 96-well collection plate.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 40% B for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Etretinate | 355.2 | 207.1 | 25 |

| This compound | 358.2 | 210.1 | 25 |

Note: Collision energy may require optimization based on the specific instrument used.

Method Validation Summary

The method was validated according to the FDA guidance on bioanalytical method validation.[1][2][3] A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | 1 - 1000 ng/mL | Met |

| LLOQ | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |

| Intra-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -5.2% to 4.8% |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 6.5% |

| Inter-day Accuracy | Within ±15% of nominal value (±20% at LLOQ) | -7.1% to 6.3% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8.2% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Met |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Mean concentration within ±15% of nominal concentration | Stable |

Data Presentation

Table 3: Quantitative Data Summary for Calibration Curve and Quality Control Samples

| Sample Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Calibration Std 1 | 1 | 1.02 | 102.0 | 5.8 |

| Calibration Std 2 | 5 | 4.91 | 98.2 | 4.1 |

| Calibration Std 3 | 20 | 20.5 | 102.5 | 3.5 |

| Calibration Std 4 | 100 | 97.8 | 97.8 | 2.9 |

| Calibration Std 5 | 500 | 508.2 | 101.6 | 3.1 |

| Calibration Std 6 | 1000 | 991.5 | 99.2 | 2.5 |

| LQC | 3 | 2.95 | 98.3 | 6.1 |

| MQC | 80 | 81.2 | 101.5 | 4.7 |

| HQC | 800 | 789.9 | 98.7 | 3.8 |

Visualizations

Caption: Experimental workflow for the quantification of etretinate in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of etretinate in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision over a clinically relevant concentration range.

References

Application Notes and Protocols for the Development of Analytical Methods Using Etretinate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate is a second-generation retinoid previously used for the treatment of severe psoriasis.[1][2] Due to its high lipophilicity and long elimination half-life of up to 120 days, it has been largely replaced by its active metabolite, acitretin.[2][3] However, the study of etretinate's pharmacokinetics, metabolism, and the potential for in vivo conversion from acitretin, particularly in the presence of ethanol, necessitates robust and accurate analytical methods.[4][5]

The use of a stable isotope-labeled internal standard, such as Etretinate-d3, is crucial for developing reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Deuterated internal standards co-elute with the analyte, providing superior compensation for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis.[6][7]

These application notes provide a comprehensive guide to developing and validating an LC-MS/MS method for the quantification of etretinate in biological matrices using this compound as an internal standard. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with typical validation parameters. Additionally, relevant biological pathways are illustrated to provide context for the application of this analytical method.

Synthesis of this compound

This compound can be synthesized for use as an internal standard. A common approach involves the deuteration of the methoxy group on the trimethylphenyl ring. The chemical name for this compound is (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester. Commercially, it is available from various chemical suppliers.[8]

Bioanalytical Method Development and Validation using LC-MS/MS

The development of a robust bioanalytical method is essential for the accurate quantification of drugs and their metabolites in biological fluids. LC-MS/MS offers high sensitivity and specificity, making it the preferred technique for pharmacokinetic and toxicokinetic studies.[9][10] Method validation ensures that the analytical method is reliable and reproducible for its intended use.[9][11]

Experimental Protocol: Quantification of Etretinate in Human Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of etretinate in human plasma, employing this compound as an internal standard.

1. Materials and Reagents:

-

Etretinate reference standard

-

This compound internal standard (IS)[8]

-

HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

-

Formic acid

-

Human plasma (with appropriate anticoagulant)

-

Deionized water

2. Standard Solutions Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of etretinate and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the etretinate stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Multiple Reaction Monitoring (MRM) Transitions: | |

| Etretinate | Q1: m/z 355.2 → Q3: m/z 211.1 |

| This compound | Q1: m/z 358.2 → Q3: m/z 214.1 |

Data Presentation: Method Validation Summary

The following tables present representative data for the validation of the described LC-MS/MS method, demonstrating its suitability for the quantitative analysis of etretinate in human plasma.

Table 1: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Etretinate | 1 - 1000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 94.0 - 106.0 | < 15.0 |

| Low QC | 3 | 97.0 - 103.0 | < 10.0 | 96.0 - 104.0 | < 10.0 |

| Mid QC | 100 | 98.0 - 102.0 | < 8.0 | 97.5 - 102.5 | < 8.0 |

| High QC | 800 | 99.0 - 101.0 | < 5.0 | 98.5 - 101.5 | < 5.0 |

| LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC (3 ng/mL) | 85.2 ± 4.1 | 92.5 ± 5.3 |

| High QC (800 ng/mL) | 88.9 ± 3.5 | 95.1 ± 4.8 |

| Data presented as mean ± standard deviation |

Table 4: Stability

| Stability Condition | QC Concentration (ng/mL) | Stability (% of Nominal) |

| Bench-top (6 hours at room temperature) | Low (3), High (800) | 96.5 - 102.1 |

| Freeze-thaw (3 cycles) | Low (3), High (800) | 95.8 - 101.5 |

| Long-term (-80°C for 30 days) | Low (3), High (800) | 97.2 - 103.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of etretinate in plasma samples.

Metabolic Pathway of Etretinate

Etretinate is metabolized in the body to its active form, acitretin, through hydrolysis. In the presence of ethanol, acitretin can be re-esterified back to etretinate.[4][12]

Signaling Pathway of Retinoids

Etretinate, through its active metabolite acitretin, exerts its effects by modulating gene expression via nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[13][14][15]

Conclusion

The development of a validated LC-MS/MS method using this compound as an internal standard is essential for the accurate and reliable quantification of etretinate in biological matrices. The protocol and validation data presented here provide a solid foundation for researchers to establish and implement such a method in their laboratories. This will enable further investigation into the pharmacokinetics and metabolism of etretinate, contributing to a better understanding of its clinical pharmacology and potential for re-esterification from acitretin. The provided diagrams offer a visual representation of the experimental and biological context for these analytical studies.

References

- 1. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etretinate - Wikipedia [en.wikipedia.org]

- 3. Systemic pharmacokinetics of acitretin, etretinate, isotretinoin, and acetylenic retinoids in guinea pigs and obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. Conversion of acitretin to etretinate in psoriatic patients is influenced by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolian.com [resolian.com]

- 7. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 1185237-13-1 [amp.chemicalbook.com]

- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 10. LC-MS Method Development [intertek.com]

- 11. japsonline.com [japsonline.com]

- 12. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 14. The role of the retinoid receptor, RAR/RXR heterodimer, in liver physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Etretinate-d3 in In Vitro Drug Metabolism Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Etretinate-d3 as an internal standard in in vitro drug metabolism assays of etretinate. Etretinate, a synthetic retinoid, undergoes extensive metabolism, primarily to its active metabolite acitretin.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification of the parent drug and its metabolites in complex biological matrices.

Overview of Etretinate Metabolism

Etretinate is metabolized in the liver, with a significant first-pass effect.[1] The primary metabolic pathway is hydrolysis to its active metabolite, acitretin.[1] While specific cytochrome P450 (CYP) isozymes involved in etretinate metabolism are not definitively identified in the provided literature, retinoids, in general, are known to be metabolized by CYP enzymes, particularly the CYP26 family.[4][5] In vitro studies have shown that etretinate does not significantly inhibit the metabolism of cyclosporin, suggesting they are likely metabolized by different P450 isoenzymes.[6][7]

Role of this compound

This compound is a deuterated analog of etretinate. Due to its nearly identical physicochemical properties to etretinate, it co-elutes during chromatographic separation and experiences similar ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the unlabeled etretinate. This makes this compound an ideal internal standard (IS) to:

-

Correct for variability in sample preparation (e.g., extraction efficiency).

-

Account for matrix effects in the mass spectrometer.

-

Improve the accuracy and precision of quantitative analysis.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol determines the rate of disappearance of etretinate when incubated with HLM, providing an estimate of its intrinsic clearance.

Workflow for Metabolic Stability Assay

Caption: Workflow for the in vitro metabolic stability assay of etretinate using this compound as an internal standard.

Materials:

-

Etretinate

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH-A and NADPH-B)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), cold

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Stock Solutions:

-

Dissolve etretinate in a suitable organic solvent (e.g., DMSO or methanol) to a final concentration of 10 mM.

-

Dissolve this compound in the same solvent to a final concentration of 1 mM.

-

-

Prepare Working Solutions:

-

Dilute the etretinate stock solution in buffer to the desired final incubation concentration (e.g., 1 µM).

-

Prepare the quenching solution by adding this compound to cold acetonitrile to a final concentration of 100 nM.

-

-

Incubation:

-

Add HLM to pre-warmed phosphate buffer in a 96-well plate to a final protein concentration of 0.5 mg/mL.

-

Add the NADPH regenerating system.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding the etretinate working solution.

-

-

Sampling and Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

-

Immediately add the aliquot to a well containing the cold acetonitrile/Etretinate-d3 quenching solution.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to measure the peak areas of etretinate and this compound.

-

-

Data Analysis:

-

Calculate the peak area ratio of etretinate to this compound for each time point.

-

Plot the natural log of the percentage of etretinate remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

-

Data Presentation:

| Time (min) | Peak Area (Etretinate) | Peak Area (this compound) | Peak Area Ratio (Etretinate/Etretinate-d3) | % Etretinate Remaining |

| 0 | 1,200,000 | 600,000 | 2.00 | 100 |

| 5 | 1,050,000 | 595,000 | 1.76 | 88 |

| 15 | 800,000 | 605,000 | 1.32 | 66 |

| 30 | 550,000 | 590,000 | 0.93 | 47 |

| 60 | 250,000 | 610,000 | 0.41 | 21 |

| Parameter | Value |

| Half-life (t½) | 25 min |

| Intrinsic Clearance (CLint) | 27.7 µL/min/mg protein |

Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of etretinate to inhibit the activity of major CYP isozymes using specific probe substrates.

Workflow for CYP Inhibition Assay

Caption: Workflow for the in vitro CYP inhibition assay of etretinate.

Materials:

-

Etretinate

-

This compound (as part of the internal standard mix)

-

Pooled Human Liver Microsomes (HLM)

-

CYP probe substrates and their corresponding metabolites (see table below)

-

Stable isotope-labeled internal standards for each metabolite

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN), cold

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

CYP Probe Substrates:

| CYP Isozyme | Probe Substrate | Metabolite |

| CYP1A2 | Phenacetin | Acetaminophen |

| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac |

| CYP2C19 | S-Mephenytoin | 4'-Hydroxy-S-mephenytoin |

| CYP2D6 | Dextromethorphan | Dextrorphan |

| CYP3A4 | Midazolam | 1'-Hydroxymidazolam |

Procedure:

-

Prepare Solutions:

-

Prepare a serial dilution of etretinate in buffer.

-

Prepare working solutions of each CYP probe substrate.

-

Prepare a quenching solution of cold acetonitrile containing the internal standard mix (including this compound and the stable isotope-labeled standard for each metabolite).

-

-

Incubation:

-

In a 96-well plate, add HLM, buffer, and the etretinate serial dilutions.

-

Pre-incubate for 10 minutes at 37°C.

-

Add the respective CYP probe substrate to the wells.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time (within the linear range of metabolite formation).

-

-

Quenching and Processing:

-

Stop the reaction by adding the cold acetonitrile/internal standard quenching solution.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite for each CYP isozyme.

-

-

Data Analysis:

-

Calculate the peak area ratio of the metabolite to its corresponding internal standard.

-

Determine the percent inhibition of metabolite formation at each etretinate concentration relative to the vehicle control.

-

Plot percent inhibition versus the logarithm of the etretinate concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Etretinate (µM) | % Inhibition CYP3A4 (Midazolam) |

| 0.1 | 5 |

| 0.5 | 15 |

| 1 | 25 |

| 5 | 48 |

| 10 | 65 |

| 50 | 85 |

| 100 | 95 |

| CYP Isozyme | IC50 (µM) |

| CYP1A2 | > 100 |

| CYP2C9 | > 100 |

| CYP2C19 | > 100 |

| CYP2D6 | > 100 |

| CYP3A4 | 6.2 |

Metabolite Identification

For metabolite identification studies, a similar incubation procedure as the metabolic stability assay is followed, but without the internal standard in the quenching solution. Instead, this compound can be co-incubated with unlabeled etretinate (e.g., in a 1:1 ratio). The resulting mass spectra will show doublet peaks for metabolites that retain the deuterated portion of the molecule, aiding in their identification.

Logical Relationship for Metabolite Identification using this compound

Caption: Logic for using this compound in metabolite identification studies.

Conclusion

This compound is an indispensable tool for the in vitro evaluation of etretinate's drug metabolism properties. Its use as an internal standard ensures the generation of high-quality, reliable quantitative data in metabolic stability and CYP inhibition assays. Furthermore, it can be a valuable aid in the structural elucidation of metabolites. The protocols outlined in these application notes provide a robust framework for researchers to investigate the metabolic fate of etretinate.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics of etretin and etretinate during long-term treatment of psoriasis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Etretinate: pro and con. Risk-benefit analysis of systemic retinoid therapy in psoriasis and recent developments: free aromatic acid, arotinoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450s in the regulation of cellular retinoic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of etretinate on cyclosporin metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Application Note: Mass Spectrometry Fragmentation Analysis of Etretinate-d3 for Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application data for the analysis of Etretinate-d3, a deuterated internal standard for Etretinate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of this compound is described, along with a comprehensive methodology for its quantification in biological matrices. This guide is intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic and metabolic studies of Etretinate.

Introduction

Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis. Due to its long half-life and teratogenic potential, sensitive and specific analytical methods are required for its monitoring in biological samples. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by LC-MS/MS, as they compensate for matrix effects and variability in sample processing. Understanding the mass spectrometric fragmentation of this compound is fundamental to developing a selective and optimized multiple reaction monitoring (MRM) assay.

Chemical Structure and Isotopic Labeling

-

Compound: this compound

-

Molecular Formula: C₂₃H₂₇D₃O₃

-

Molecular Weight: 357.5 g/mol

-

Deuteration Site: The three deuterium atoms are located on the methoxy group attached to the phenyl ring.

Mass Spectrometry Fragmentation Pattern

Under positive electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺. The molecular weight of Etretinate is 354.5 g/mol , and for this compound, it is 357.5 g/mol . Therefore, the expected protonated molecule [M+H]⁺ for this compound is at an m/z of 358.5.

Collision-induced dissociation (CID) of the [M+H]⁺ ion of Etretinate typically results in a characteristic neutral loss of ethanol (C₂H₅OH, 46 Da) from the ethyl ester moiety.[1][2] Since the deuterium labeling is on the methoxy group, this primary fragmentation pathway is expected to be conserved for this compound. This results in a prominent product ion where the deuterated methoxy group is retained.

Proposed Fragmentation Pathway

The primary fragmentation involves the loss of ethanol from the protonated parent molecule.

-

Parent Ion (Precursor): [C₂₃H₂₇D₃O₃+H]⁺ → m/z 358.5

-

Neutral Loss: C₂H₅OH (Ethanol) → 46.0 Da

-

Product Ion: [C₂₁H₂₁D₃O₂+H]⁺ → m/z 312.5

The fragmentation can be visualized as follows:

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |

| This compound | 358.5 | 312.5 | [M+H-C₂H₅OH]⁺ |

| Etretinate | 355.5 | 309.5 | [M+H-C₂H₅OH]⁺ |

Experimental Protocols

The following protocols are representative and may require optimization for specific instrumentation and matrices.

Sample Preparation (from Serum/Plasma)

A liquid-liquid extraction procedure is recommended for the extraction of Etretinate and this compound from biological fluids.[1][2]

Workflow Diagram:

Caption: Sample preparation workflow for Etretinate analysis.

Detailed Steps:

-

Pipette 200 µL of serum or plasma into a microcentrifuge tube.

-

Spike with an appropriate amount of this compound internal standard solution.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Add 1.2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Note: All procedures involving retinoids should be performed under yellow or red light to prevent photo-isomerization.[3]

Liquid Chromatography Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 HPLC or equivalent[1] |

| Column | Agilent Eclipse Plus C18 (4.6 mm x 150 mm, 5 µm) or equivalent[1] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |